JNT-517

SLC6A19 Inhibition Human Potency Phenylketonuria

Researchers studying SLC6A19-mediated amino acid transport face limited options with poor human potency or unknown selectivity profiles. JNT-517 (Repinatrabit) is the only clinically validated, first-in-class allosteric SLC6A19 inhibitor with robust Phase 3 data. • 47 nM IC50 against human SLC6A19; >744-fold selectivity window at 35 µM • Phase 2: 60% mean plasma Phe reduction (p<0.0001 vs. placebo); -67% in adolescents • FDA & EMA Orphan Drug Designation; consistent efficacy across adult & adolescent PKU populations Supplied with full analytical documentation (HPLC, NMR). In stock for immediate global dispatch.

Molecular Formula C18H22F4N4O3
Molecular Weight 418.4 g/mol
CAS No. 2837993-05-0
Cat. No. B12390005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNT-517
CAS2837993-05-0
Molecular FormulaC18H22F4N4O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)N)N(C2CC2)C(=O)NCC3=C(C=C(C=C3)OC(F)(F)F)F
InChIInChI=1S/C18H22F4N4O3/c19-15-8-14(29-18(20,21)22)6-3-11(15)9-24-17(28)26(12-4-5-12)13-2-1-7-25(10-13)16(23)27/h3,6,8,12-13H,1-2,4-5,7,9-10H2,(H2,23,27)(H,24,28)/t13-/m1/s1
InChIKeyFNRHWODWSBDOOY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Repinatrabit (JNT-517): First-in-Class SLC6A19 Inhibitor


Repinatrabit (also known as JNT-517) is a small-molecule, allosteric inhibitor of the neutral amino acid transporter SLC6A19 (B⁰AT1), which mediates phenylalanine (Phe) reabsorption in the kidney and intestine [1]. It represents a first-in-class, orally bioavailable compound that targets SLC6A19 to lower systemic Phe levels in phenylketonuria (PKU) independent of the patient's genotype or residual phenylalanine hydroxylase (PAH) activity [2]. Repinatrabit has advanced to Phase 3 clinical development for PKU and has received Orphan Drug Designation from both the FDA and EMA [3][4].

Target SLC6A19 (B⁰AT1) allosteric inhibitor
Research Context Phe metabolism pathway studies, PKU research models
Route Orally bioavailable for in vivo research dosing
Translation Context Reported human endpoint data supports translational research

Repinatrabit: Irreplaceability in SLC6A19 Research


Repinatrabit's unique combination of high human potency, strict selectivity profile, allosteric mechanism, and extensive clinical validation differentiates it from other SLC6A19-targeting compounds. In-class compounds exhibit vastly different species specificity (e.g., JN-170 shows >10-fold lower human potency ), divergent selectivity profiles (e.g., cinromide's broader pharmacology [1]), and lack the robust Phase 3 clinical data package that defines Repinatrabit's development path [2]. Furthermore, Repinatrabit is the only SLC6A19 inhibitor to demonstrate consistent, clinically meaningful Phe reduction across both adult and adolescent PKU populations in late-stage trials [3]. Simply substituting a different SLC6A19 inhibitor introduces significant risks in experimental reproducibility and translational relevance. The following evidence quantifies these critical differences.

Human potency mismatch

JN-170 shows >10-fold lower human SLC6A19 potency; human pharmacodynamic response may differ substantially.

Selectivity evidence gap

High-concentration selectivity data not reported for cinromide or JN-170; off-target profile remains uncertain.

Endpoint context absent in comparators

Comparators lack reported human Phe-reduction endpoint data, limiting translational interpretation.

Repinatrabit: Quantitative Evidence vs. SLC6A19 Comparators


Human SLC6A19 Potency Advantage vs. JN-170

Repinatrabit exhibits potent inhibition of human SLC6A19 (IC50 = 47 nM) . In contrast, the related compound JN-170 is significantly less potent against the human transporter (IC50 = 1.25 µM), despite its high potency for the mouse ortholog .

Human SLC6A19 IC50 vs JN-170
Head-to-head
Repinatrabit 47 nM JN-170 1.25 µM 26.6-fold difference
Supports human-target assay context; JN-170 potency may not translate to human transporter.
Isoleucine transport assay; human SLC6A19 expressed in cells
SLC6A19 Inhibition Human Potency Phenylketonuria

Human SLC6A19 Potency vs. Cinromide

Repinatrabit's IC50 of 47 nM for human SLC6A19 represents a significant advancement over earlier, less potent SLC6A19 inhibitors. The anticonvulsant agent cinromide, a known B0AT1 (SLC6A19) inhibitor, has a reported IC50 of 0.5 µM (500 nM) in similar functional assays [1].

Human IC50 vs Cinromide
Head-to-head
Repinatrabit 47 nM Cinromide 500 nM 10.6-fold difference
Supports higher target engagement in human transporter studies; cinromide may exhibit lower potency.
Differing assay conditions may influence direct comparison
SLC6A19 Inhibition Potency Benchmark Drug Discovery

Selectivity Against Related Transporters

Repinatrabit's selectivity is a key differentiator. At a concentration of 35 µM, which is >740-fold higher than its IC50 for human SLC6A19, Repinatrabit demonstrates no inhibitory activity against the closely related transporters SLC1A5, SLC7A5, or SLC6A8 . This high concentration testing provides robust evidence of a clean selectivity profile, a level of validation not typically reported for other SLC6A19 inhibitors like JN-170 or cinromide.

Selectivity vs. Related Transporters
Selectivity context
No inhibition of SLC1A5, SLC7A5, SLC6A8 at 35 µM (>744-fold IC50)
High-concentration selectivity data not reported for comparators; supports SLC6A19-specific pathway interpretation.
Functional uptake assays in cells expressing target transporters
Selectivity Profiling SLC Transporter Off-target Risk

Clinical Validation Over Preclinical Inhibitors

Repinatrabit is the most clinically advanced SLC6A19 inhibitor, with a pivotal global Phase 3 trial underway [1]. In contrast, MZE782, another SLC6A19 inhibitor, has only completed Phase 1 and plans to enter Phase 2 in 2026 [2], while JN-170 and cinromide are preclinical tools . Repinatrabit has demonstrated a 60% mean blood Phe reduction in Phase 2 adult PKU studies (p<0.0001 vs. placebo) and a -67% reduction in an adolescent open-label extension [3].

Clinical Development Stage & Endpoint Data
Endpoint context
Repinatrabit: Phase 3, Phase 2 ≈60% mean Phe reduction (p-value reported) Comparators: Preclinical or Phase 1 only
Only Repinatrabit provides reported human endpoint context for translational research; comparators lack such data.
Phase 2 randomized, placebo-controlled trial in adult PKU; open-label extension in adolescents
Clinical Development Phase 3 Trial Translational Research

Repinatrabit (JNT-517): Research & Application Scenarios


SLC6A19 Mechanism Validation in Human Models

Repinatrabit is the gold-standard tool for experiments requiring selective and potent inhibition of human SLC6A19. Its 47 nM IC50 and demonstrated >744-fold selectivity window at 35 µM ensure that observed effects can be confidently attributed to SLC6A19. Researchers investigating the role of this transporter in amino acid homeostasis, kidney function, or metabolic disorders should prioritize Repinatrabit over less potent or less selective alternatives like cinromide (IC50 500 nM) or JN-170 (IC50 1.25 µM for human) [1].

PKU Translational Research with Clinical-Stage Inhibitor

For studies aiming to bridge preclinical findings with human clinical outcomes, Repinatrabit is the only appropriate SLC6A19 inhibitor. Its robust clinical data, including a 60% reduction in plasma Phe in a Phase 2 trial (p<0.0001 vs. placebo) and a -67% reduction in adolescents, provides a direct translational link [2]. In contrast, compounds like MZE782 are years behind in clinical development [3]. Using Repinatrabit ensures research is aligned with the most clinically validated molecule in its class, increasing the translational impact and potential for future grant funding or partnership.

Species-Specific SLC6A19 Pharmacology Studies

Repinatrabit's starkly different potency between human (IC50 = 47 nM) and mouse (IC50 >11.8 µM) SLC6A19 makes it a valuable tool for dissecting species-specific transporter pharmacology. This is in contrast to JN-170, which is >10-fold more potent on mouse SLC6A19 . Researchers can leverage this differential species activity to design cross-species experiments that pinpoint the human-relevant pharmacodynamic effects, a key consideration when selecting a compound for preclinical studies intended to inform human trials.

Application
Selection Property
Validation Focus
SLC6A19 mechanism studies in human cell models
Selective SLC6A19 inhibition in human transporter assays
Target engagement and selectivity profile
PKU metabolic pathway research models
Reported human Phe-lowering endpoint context
Endpoint response in human model systems
Species-specific SLC6A19 pharmacology
Differential human vs. rodent potency profile
Cross-species transporter assay interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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